molecular formula C8H10O4 B14374282 1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one CAS No. 90043-51-9

1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one

Cat. No.: B14374282
CAS No.: 90043-51-9
M. Wt: 170.16 g/mol
InChI Key: WXWJCRBPDPTMFS-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three oxygen atoms forming a trioxabicyclo ring system, which is fused with a ketone group. The presence of the trioxabicyclo ring system imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one typically involves the formation of the trioxabicyclo ring system followed by the introduction of the ethanone group. One common method involves the reaction of a suitable diene with a peroxide under controlled conditions to form the trioxabicyclo ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trioxabicyclo ring system can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,7-Trioxabicyclo[2.2.1]heptane,1,4-bis(1,1-dimethylethyl): This compound shares a similar trioxabicyclo ring system but differs in the substituents attached to the ring.

    4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: This compound has a bicyclic structure but lacks the trioxabicyclo ring system.

Uniqueness

1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one is unique due to its specific trioxabicyclo ring system and the presence of the ethanone group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

90043-51-9

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

1-(1,4-dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethanone

InChI

InChI=1S/C8H10O4/c1-5(9)6-4-7(2)10-8(6,3)12-11-7/h4H,1-3H3

InChI Key

WXWJCRBPDPTMFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2(OC1(OO2)C)C

Origin of Product

United States

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